2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a benzothiophene core partially saturated in the 4,5,6,7-positions. The molecule is substituted with a chlorine atom at position 2 and an ethyl group at position 6, while a carboxylic acid functional group is located at position 2. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s molecular formula is C₁₁H₁₃ClO₂S, with a molecular weight of 244.73 g/mol.
Properties
Molecular Formula |
C11H13ClO2S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClO2S/c1-2-6-3-4-7-8(5-6)15-10(12)9(7)11(13)14/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
ZLJWHJGEDORKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another approach involves the chlorination of 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using thionyl chloride or phosphorus pentachloride. This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of sulfoxides, sulfones, or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Chemistry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and carboxylic acid groups allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be contextualized by comparing it to related tetrahydrobenzothiophene derivatives and other heterocyclic carboxylic acids. Below is a detailed analysis supported by tabulated data and research findings.
Table 1: Structural and Functional Comparison of Selected Tetrahydrobenzothiophene Derivatives
Key Findings:
Substituent Effects: The chlorine atom at position 2 in the target compound introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to derivatives with electron-donating groups (e.g., amino in ).
Functional Group Variations :
- Replacing the carboxylic acid with a carboxamide (as in ) reduces polarity and may improve membrane permeability in drug design contexts.
- The tetrazolyl group in serves as a bioisostere for carboxylic acids, offering metabolic stability while retaining hydrogen-bonding capabilities .
Hydrogen-Bonding Patterns :
- The carboxylic acid group in the target compound participates in robust hydrogen-bonding networks, as observed in crystallographic studies using programs like SHELXL and ORTEP-3 . In contrast, carboxamide derivatives exhibit weaker intermolecular interactions, favoring different crystal morphologies .
Synthetic Accessibility: Derivatives with simpler substituents (e.g., amino or hydrogen) are synthesized via fewer steps compared to the target compound, which requires precise chlorination and alkylation protocols .
Biological Activity
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C12H13ClO2S
- Molecular Weight : 254.75 g/mol
- CAS Number : Not specifically listed but related compounds indicate its classification within the benzothiophene family.
Biological Activity Overview
Research indicates that 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds within the benzothiophene family possess antimicrobial properties. The presence of chlorine and ethyl groups may enhance this activity by affecting membrane permeability and interaction with microbial enzymes.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is likely related to its ability to interfere with specific signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Benzothiophene derivatives have been noted for their anti-inflammatory properties. This compound may modulate inflammatory cytokines, reducing chronic inflammation.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines |
Case Study 1: Antimicrobial Activity
A study conducted on various benzothiophene derivatives demonstrated that 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Mechanism
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis and found an increase in apoptotic cells after treatment with the compound compared to control groups. These findings suggest that the compound may induce apoptosis through mitochondrial pathways.
Research Findings
Recent research has focused on synthesizing derivatives of benzothiophene and evaluating their biological activities. The following findings highlight the importance of structural modifications:
- Structure-Activity Relationship (SAR) : Modifications at the 2-position (e.g., substitution with halogens) have been shown to enhance anticancer activity.
- Mechanistic Insights : Studies utilizing molecular docking simulations indicate that the compound can effectively bind to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
